4-Fluoro-1H-indole-3-carbaldehyde
Overview
Description
4-Fluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H6FNO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of a fluorine atom at the 4-position and an aldehyde group at the 3-position of the indole ring. This structural modification imparts unique chemical properties to the compound, making it valuable in various scientific research applications .
Mechanism of Action
Target of Action
4-Fluoro-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, making it a versatile compound in the field of medicinal chemistry . The indole nucleus is a common feature in many synthetic drug molecules, contributing to their therapeutic effects .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . The presence of the fluoro group may influence the compound’s binding affinity and selectivity towards certain targets.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with and modulate various biochemical pathways.
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and lipophilicity, can provide some insights into its likely pharmacokinetic behavior .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound. It is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C . Other factors, such as pH and the presence of other molecules, could potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
4-Fluoro-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of this compound on different cell types and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of protein kinases, which play a vital role in cell signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors, leading to changes in the expression of specific genes involved in cellular metabolism and other critical processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives are known to inhibit the activity of certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the overall effects observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within the cell. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Additionally, the localization and accumulation of this compound within different cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is vital for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within different subcellular regions can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indole-3-carbaldehyde typically involves the introduction of a fluorine atom and an aldehyde group onto the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 4-fluoroindole using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed:
Oxidation: 4-Fluoro-1H-indole-3-carboxylic acid.
Reduction: 4-Fluoro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives, which are important in medicinal chemistry and drug discovery.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials and as a building block for the synthesis of complex organic molecules
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Chloro-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
4-Bromo-1H-indole-3-carbaldehyde:
Uniqueness: The presence of the fluorine atom in 4-Fluoro-1H-indole-3-carbaldehyde imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its non-fluorinated counterparts. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-fluoro-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNRHJOJYQIGDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622793 | |
Record name | 4-Fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23073-31-6 | |
Record name | 4-Fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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